N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound known for its intriguing chemical structure and potential applications in scientific research and industry. This compound features a benzamide core with diverse functional groups, including a pyrrolopyridine and pyrrolidine sulfonyl moiety, which contributes to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide often involves multi-step organic reactions. Key steps include:
Formation of the pyrrolopyridine ring system.
Introduction of the sulfonyl group to the pyrrolidine ring.
Coupling of the substituted benzamide with the pyrrolopyridine derivative.
Reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods:
Industrial production may involve similar synthetic routes but optimized for large-scale manufacturing. Automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various types of chemical reactions:
Oxidation: Typically involves reagents like hydrogen peroxide or peracids.
Reduction: Commonly utilizes hydrogen gas or metal hydrides.
Substitution: Involves electrophilic or nucleophilic reagents, depending on the position of substitution.
Common Reagents and Conditions:
Oxidation reactions often use mild oxidizing agents under controlled temperature.
Reduction reactions may occur under atmospheric pressure or catalytic conditions.
Substitution reactions generally require specific catalysts or bases to proceed efficiently.
Major Products:
The products of these reactions vary depending on the functional groups targeted, often leading to derivatives with altered electronic or steric properties.
Scientific Research Applications
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of scientific research applications:
Chemistry:
Used as a building block in the synthesis of more complex organic molecules.
Biology:
Medicine:
Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Utilized in the development of specialty chemicals and materials due to its unique reactivity.
Mechanism of Action
The mechanism of action of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biological pathways by binding to specific sites, altering their activity or expression. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar compounds include other pyrrolopyridine derivatives and benzamide analogs. the specific functional groups and overall structure make this compound distinct in its reactivity and applications.
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Properties
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-23-13-8-16-9-14-24(21(27)19(16)23)15-10-22-20(26)17-4-6-18(7-5-17)30(28,29)25-11-2-3-12-25/h4-9,13-14H,2-3,10-12,15H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCGDWBPDWIXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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